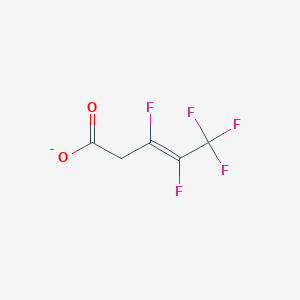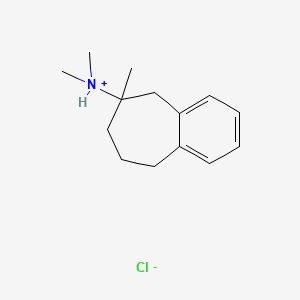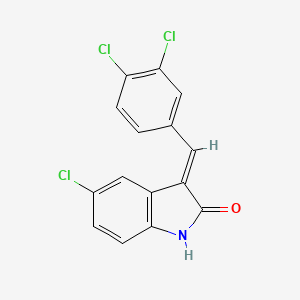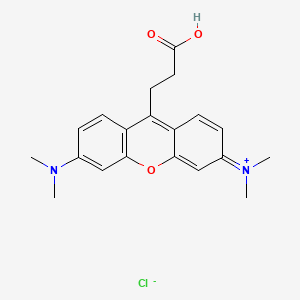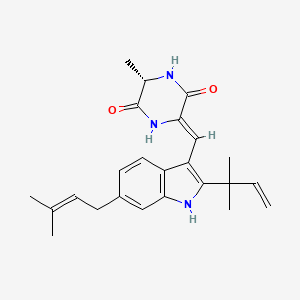
Neoechinulin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neoechinulin D is an isoprenylated dehydrotryptophyl metabolite isolated from the fungus Aspergillus amstelodami. It belongs to the class of diketopiperazine type indole alkaloids, which are known for their diverse biological activities, including radical scavenging, anti-inflammatory, antiviral, anti-neurodegenerative, neurotrophic factor-like, anticancer, pro-apoptotic, and anti-apoptotic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Neoechinulin D involves the isolation and structural determination of the compound from fungal sources. The process typically includes the extraction of the fungal culture, followed by chromatographic separation and purification techniques to isolate the compound .
Industrial Production Methods: the general approach involves large-scale fermentation of the fungal strain Aspergillus amstelodami, followed by extraction and purification processes similar to those used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: Neoechinulin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Neoechinulin D has a wide range of scientific research applications:
Wirkmechanismus
Neoechinulin D exerts its effects through various molecular targets and pathways. It can down-regulate Bcl-2 protein expression and upregulate Bax protein expression, leading to the activation of the caspase-3 cascade and apoptosis in cancer cells . Additionally, it inhibits the production of nitric oxide and prostaglandin E2 by suppressing the expression of inducible nitric oxide synthase and cyclooxygenase-2 .
Vergleich Mit ähnlichen Verbindungen
- Neoechinulin A
- Neoechinulin B
- Neoechinulin C
- Neoechinulin E
Each of these compounds has unique properties that make them valuable for different scientific and medical applications .
Eigenschaften
Molekularformel |
C24H29N3O2 |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C24H29N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-11-10-16(9-8-14(2)3)12-19(17)26-21/h7-8,10-13,15,26H,1,9H2,2-6H3,(H,25,29)(H,27,28)/b20-13-/t15-/m0/s1 |
InChI-Schlüssel |
YCCLECFRSYOPML-HYTQYMIGSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)/C(=O)N1 |
Kanonische SMILES |
CC1C(=O)NC(=CC2=C(NC3=C2C=CC(=C3)CC=C(C)C)C(C)(C)C=C)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


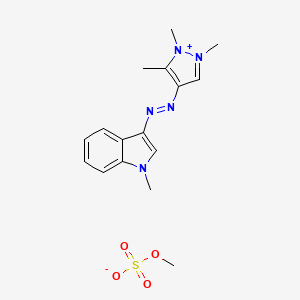
![N-[2-Chloro-5-[[1-oxo-2-(3-pentadecylphenoxy)butyl]amino]phenyl]-4,4-dimethyl-3-oxovaleramide](/img/structure/B13758462.png)
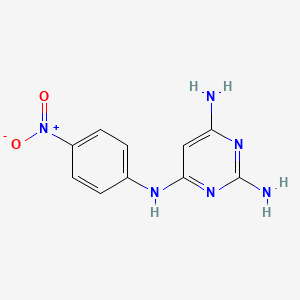
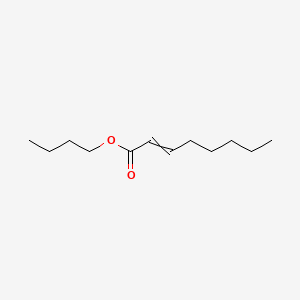

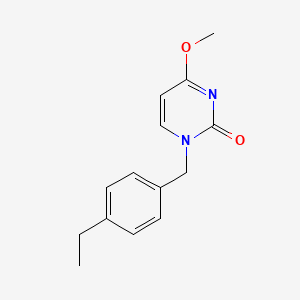
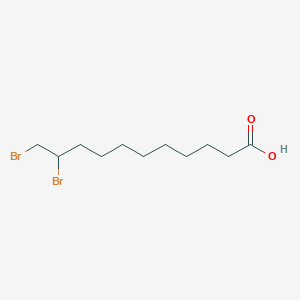
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
